molecular formula C11H15NO3 B2696903 Methyl 4-amino-3-isopropoxybenzoate CAS No. 681465-85-0

Methyl 4-amino-3-isopropoxybenzoate

Cat. No. B2696903
M. Wt: 209.245
InChI Key: AQIZZMSROAYWPJ-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Methyl3-hydroxy-4-aminobenzoate (ABCR: 100 mg, 0.60 mmol) & caesium carbonate (396 mg, 1.22 mmol) were taken up in acetone (4 mL) and 2-iodopropane (90 μl, 0.90 mmol) added and reaction heated in microwave (CEM discover; 150 W) to 120° C. and held for 30 mins A further aliquot of 2-iodopropane (90 μl, 0.90 mmol) was added and reaction heated again to 120° C. in microwave, holding for a further 30 mins
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
396 mg
Type
reactant
Reaction Step Two
Quantity
90 μL
Type
reactant
Reaction Step Three
Quantity
90 μL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:20]([CH3:22])[CH3:21]>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:11][CH:20]([CH3:22])[CH3:21])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)O)=O
Step Two
Name
Quantity
396 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
90 μL
Type
reactant
Smiles
IC(C)C
Step Four
Name
Quantity
90 μL
Type
reactant
Smiles
IC(C)C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated again to 120° C. in microwave
WAIT
Type
WAIT
Details
holding for a further 30 mins
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C1=CC(=C(C=C1)N)OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.